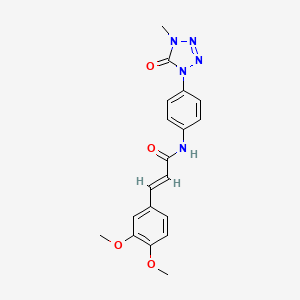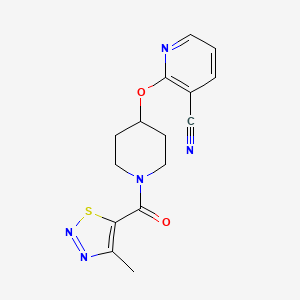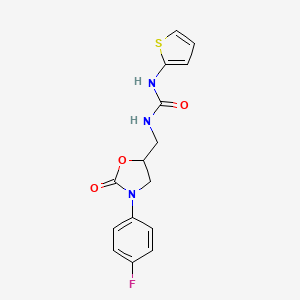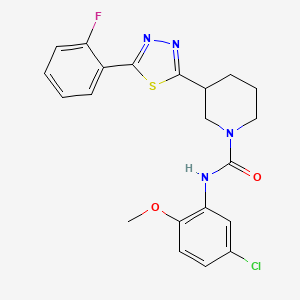
N-(5-chloro-2-methoxyphenyl)-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN4O2S and its molecular weight is 446.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeling and PET Imaging Studies
Radiolabeled compounds, such as those derived from N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have demonstrated feasibility for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). These compounds, including [18F]NIDA-42033, offer potential as radiotracers for visualizing CB1 receptor distribution, which is valuable for neurological research and potentially for diagnosing brain disorders (Katoch-Rouse & Horti, 2003).
Medicinal Chemistry and Drug Design
The design and synthesis of novel heterocyclic compounds based on specific structural motifs can lead to the discovery of new therapeutic agents. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone has shown significant anti-inflammatory and analgesic properties. These compounds serve as a foundation for developing more potent COX-1/COX-2 inhibitors, indicating the relevance of such chemical frameworks in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Agents
Methoxy- and fluorine-substituted analogs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from lead molecules and tested for their efficacy against various bacterial and fungal strains. These studies are crucial for identifying new drug candidates in the fight against resistant microbial infections (Patel & Patel, 2010).
Molecular Interactions and Receptor Binding Studies
Understanding the molecular interactions between synthesized compounds and specific receptors is key to drug development. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its binding affinity for the CB1 cannabinoid receptor provides insights into the structural requirements for receptor antagonism. This knowledge aids in the rational design of receptor-specific drugs with potential therapeutic applications (Shim et al., 2002).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c1-29-18-9-8-14(22)11-17(18)24-21(28)27-10-4-5-13(12-27)19-25-26-20(30-19)15-6-2-3-7-16(15)23/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJJCYGSUGDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)

![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)
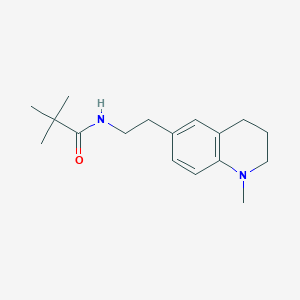
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)
